molecular formula C7H2Cl2F3NO B14859546 3,5-Dichloro-2,4,6-trifluorobenzamide

3,5-Dichloro-2,4,6-trifluorobenzamide

Cat. No.: B14859546
M. Wt: 243.99 g/mol
InChI Key: VVWZTHWMLWSCTJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4,6-trifluorobenzamide is a chemical compound with the molecular formula C7H2Cl2F3NO It is a derivative of benzamide, characterized by the presence of three fluorine atoms and two chlorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2,4,6-trifluorobenzamide typically involves the reaction of 3,5-dichloro-2,4,6-trifluorobenzoyl chloride with ammonia or an amine. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

3,5-Dichloro-2,4,6-trifluorobenzoyl chloride+NH3This compound+HCl\text{3,5-Dichloro-2,4,6-trifluorobenzoyl chloride} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl} 3,5-Dichloro-2,4,6-trifluorobenzoyl chloride+NH3​→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,4,6-trifluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines and alcohols.

Scientific Research Applications

3,5-Dichloro-2,4,6-trifluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,4,6-trifluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2,4,6-trifluorobenzamide is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H2Cl2F3NO

Molecular Weight

243.99 g/mol

IUPAC Name

3,5-dichloro-2,4,6-trifluorobenzamide

InChI

InChI=1S/C7H2Cl2F3NO/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12/h(H2,13,14)

InChI Key

VVWZTHWMLWSCTJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(=O)N

Origin of Product

United States

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